2-({[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-1-(4-phenylpiperazin-1-YL)ethan-1-one
Description
The compound 2-({[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-1-(4-phenylpiperazin-1-YL)ethan-1-one is a structurally complex molecule featuring a 1,3-oxazole core substituted with a 4-ethylphenyl group at position 2 and a methyl group at position 3. A sulfanyl (-S-) linker connects the oxazole moiety to an ethanone group, which is further substituted with a 4-phenylpiperazine at the ketone position.
Properties
Molecular Formula |
C25H29N3O2S |
|---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
2-[[2-(4-ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C25H29N3O2S/c1-3-20-9-11-21(12-10-20)25-26-23(19(2)30-25)17-31-18-24(29)28-15-13-27(14-16-28)22-7-5-4-6-8-22/h4-12H,3,13-18H2,1-2H3 |
InChI Key |
MMBQURLGTNPDNE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=C(O2)C)CSCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
The compound 2-({[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-1-(4-phenylpiperazin-1-YL)ethan-1-one , also known as iCRT3, is a small molecule that has garnered attention for its potential biological activity, particularly in the context of cancer therapy and cellular signaling pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 394.53 g/mol. The structure features an oxazole ring, a piperazine moiety, and a methyl sulfanyl group, which contribute to its biological properties.
The primary mechanism of action for iCRT3 involves the inhibition of the Wnt/β-catenin signaling pathway. This pathway is crucial for various cellular processes, including cell proliferation and differentiation. iCRT3 inhibits β-catenin/Tcf transcriptional activity by disrupting the interaction between β-catenin and TCF/LEF transcription factors, leading to reduced expression of target genes associated with tumor growth.
In Vitro Studies
In vitro studies have demonstrated that iCRT3 exhibits significant inhibitory effects on various cancer cell lines. Notably:
- Colon Cancer : iCRT3 showed selective inhibition of colon cancer cell lines such as HCT116 and HT29 with IC50 values around 36 µg/ml. The compound effectively reduced cellular expression of Wnt target genes (e.g., WISP1, AXN2) in a dose-dependent manner .
- Cell Proliferation : The compound was effective in inhibiting cell proliferation in several primary human colon cancer cultures at concentrations ranging from 6.25 to 100 µg/ml .
Case Studies
Several case studies highlight the efficacy of iCRT3 in preclinical models:
- Study on Colon Cancer : A study published in Proceedings of the National Academy of Sciences found that iCRT3 significantly inhibited tumor growth in mice bearing HCT116 xenografts. The results indicated a reduction in β-catenin target gene expression and overall tumor size compared to control groups .
- Combination Therapy : Research has explored the use of iCRT3 in combination with other chemotherapeutic agents, suggesting enhanced efficacy against resistant cancer cell lines when used alongside traditional treatments .
Data Table: Summary of Biological Activity
| Activity | Cell Line/Model | IC50 (µg/ml) | Effect |
|---|---|---|---|
| Colon Cancer Proliferation | HCT116 | ~36 | Significant inhibition of growth |
| Wnt Target Gene Expression | HT29 | 75 | Dose-dependent reduction |
| Tumor Growth Inhibition | Xenograft Model (Mouse) | Not specified | Reduced tumor size |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Insights from Crystallography
Research Implications and Gaps
- Pharmacological Potential: The piperazine moiety in the target compound aligns with known dopamine and serotonin receptor ligands, but empirical activity data are lacking.
- Synthetic Optimization : Incorporating fluorinated or sulfonyl groups (as in ) could improve target engagement or solubility.
- Safety Profiling : Lessons from emphasize the need for rigorous handling protocols during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
